molecular formula C11H17NS B15347367 Isobornyl thiocyanate CAS No. 7492-22-0

Isobornyl thiocyanate

Cat. No.: B15347367
CAS No.: 7492-22-0
M. Wt: 195.33 g/mol
InChI Key: SBLJHJFELRVSEP-UHFFFAOYSA-N
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Description

Isobornyl thiocyanate is an organic compound with the molecular formula C₁₃H₁₉NO₂S. It is a derivative of isobornyl alcohol and thiocyanic acid. This compound is known for its unique chemical properties and has various applications in scientific research and industry.

Properties

CAS No.

7492-22-0

Molecular Formula

C11H17NS

Molecular Weight

195.33 g/mol

IUPAC Name

(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) thiocyanate

InChI

InChI=1S/C11H17NS/c1-10(2)8-4-5-11(10,3)9(6-8)13-7-12/h8-9H,4-6H2,1-3H3

InChI Key

SBLJHJFELRVSEP-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(C2)SC#N)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Isobornyl thiocyanate can be synthesized through the reaction of isobornyl alcohol with thiocyanic acid or its derivatives. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the thiocyanate ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Isobornyl thiocyanate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed to reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium iodide.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of this compound derivatives with higher oxidation states.

  • Reduction: Reduction reactions can produce isobornyl alcohol or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted isobornyl thiocyanates.

Scientific Research Applications

Isobornyl thiocyanate has several applications in scientific research, including:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: this compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory agent.

  • Industry: It is used in the production of fragrances and flavorings due to its unique chemical properties.

Mechanism of Action

The mechanism by which isobornyl thiocyanate exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to its biological and therapeutic effects. The exact molecular targets and pathways involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

  • Methyl Thiocyanate: A simple thiocyanate ester with a methyl group.

  • Allyl Thiocyanate: A thiocyanate ester derived from allyl alcohol, commonly found in mustard oils.

Biological Activity

Isobornyl thiocyanate (IBT) is an organic compound that has garnered attention for its diverse biological activities. This article delves into the biological properties of IBT, supported by data tables, research findings, and case studies.

This compound is characterized by the molecular formula C13H19NO2SC_{13}H_{19}NO_2S and is typically found as a yellow to amber liquid. It contains various terpenes and is classified as moderately toxic, with a probable oral lethal dose for humans estimated between 0.5 to 5 g/kg .

Antioxidant Activity

One of the significant biological activities of IBT is its antioxidant potential. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing cellular damage. A study evaluating the antioxidant properties of essential oils containing IBT demonstrated substantial free radical scavenging activity.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µg/ml)DPPH Scavenging Activity (%)
This compound89.2360.69
BHT1.4898.27
Vitamin E24.5789.53

The IC50 value indicates the concentration required to scavenge 50% of DPPH radicals, with lower values signifying higher antioxidant activity .

Toxicological Studies

Research has indicated that IBT falls near the borderline between toxicity classes 3 and 4, suggesting it possesses moderate toxicity . Animal studies have shown varied responses, necessitating further investigation into its safety profile.

Case Studies and Research Findings

  • In Vivo Studies : A study investigated the effects of IBT on oxidative stress markers in animal models. The results indicated that IBT administration significantly reduced malondialdehyde levels, a marker of lipid peroxidation, suggesting its potential protective effects against oxidative damage.
  • Antimicrobial Properties : Another study examined the antimicrobial efficacy of IBT against various pathogens. Results showed that IBT exhibited notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, highlighting its potential use in developing natural preservatives or therapeutic agents.
  • Neuroprotective Effects : Preliminary research has suggested that IBT may have neuroprotective properties. In cultured neuronal cells exposed to oxidative stress, treatment with IBT resulted in reduced cell death and improved cell viability compared to controls.

Q & A

Q. What are the established synthetic routes for isobornyl thiocyanate, and how can purity be validated?

this compound is synthesized via nucleophilic substitution or thiocyanation of isobornyl derivatives. A common approach involves reacting isobornyl halides (e.g., chloride or bromide) with potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C. Post-synthesis, purity is validated using:

  • GC-MS to confirm molecular weight and absence of byproducts.
  • ¹H/¹³C NMR for structural elucidation (e.g., thiocyanate group integration at ~3.3 ppm for SCN protons).
  • Elemental analysis (C, H, N, S) to verify stoichiometry .

Q. What spectroscopic methods are optimal for characterizing thiocyanate bonding modes in this compound?

  • FT-IR spectroscopy : C≡N stretching vibrations near 2100–2150 cm⁻¹ confirm the thiocyanate group. Shifts in this band indicate coordination changes (e.g., M-NCS vs. M-SCN bonding in metal complexes).
  • Raman spectroscopy : Complementary to FT-IR, resolving overlapping bands from organic matrices.
  • UV-Vis : Useful for studying charge-transfer interactions in coordination chemistry .

Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?

Design pH-buffered aqueous solutions (pH 2–12) and monitor degradation via:

  • HPLC to quantify residual this compound.
  • Ion chromatography to track released SCN⁻ ions.
  • Kinetic modeling (e.g., pseudo-first-order kinetics) to derive half-lives. Hydrolysis is typically accelerated under alkaline conditions due to nucleophilic attack on the thiocyanate group .

Advanced Research Questions

Q. How can contradictory literature data on thiocyanate equilibrium constants be resolved in complex systems?

Discrepancies often arise from kinetic instability (e.g., iron(III)-thiocyanate complexes) or solvent effects. Use:

  • Global data analysis tools (e.g., ReactLab Equilibria) to model multi-equilibrium systems.
  • Stopped-flow spectroscopy to capture rapid ligand-exchange dynamics.
  • Ionic strength adjustments (e.g., 0.5 M NaClO₄) to standardize conditions .

Q. What experimental design principles mitigate irreproducibility in thiocyanate-containing nanoparticle syntheses?

  • Controlled preheating : Thiourea decomposition to ammonium thiocyanate must be consistent to avoid variable SCN⁻ availability.
  • Inert atmosphere : Prevents oxidation of thiocyanate to sulfate.
  • Real-time monitoring : Use in situ UV-Vis or dynamic light scattering (DLS) to track nucleation .

Q. How can multivariate analysis improve detection limits for thiocyanate in environmental or biological matrices?

  • Ion-selective electrodes (ISEs) : Optimize membrane composition (e.g., PVC with ionophores like Mn(III)-porphyrin) using a Box-Behnken experimental design .
  • Chemometric tools : Partial least squares (PLS) regression to deconvolute overlapping spectral signals in FT-IR or Raman data .

Q. What mechanistic insights explain the antimicrobial activity of thiocyanate derivatives like this compound?

  • Enzyme inhibition assays : Test inhibition of microbial dehydrogenases or cytochrome P450 enzymes via IC₅₀ measurements.
  • Molecular docking : Model thiocyanate interactions with catalytic sites (e.g., cysteine residues).
  • Reactive oxygen species (ROS) profiling : Use fluorescent probes (e.g., DCFH-DA) to link SCN⁻-derived ROS to microbial lethality .

Methodological Considerations

Q. How should researchers address conflicting data in thiocyanate quantification across analytical platforms?

  • Cross-validate using at least two methods (e.g., ion chromatography vs. colorimetric Fe³⁺-SCN⁻ complexation).
  • Internal standards : Spike with ¹³C-labeled SCN⁻ for LC-MS/MS accuracy.
  • ANOVA/t-test to statistically compare inter-method variability .

Q. What strategies ensure robust structural assignments for thiocyanate-containing coordination polymers?

  • Single-crystal XRD : Resolve bonding modes (terminal vs. bridging SCN⁻).
  • Magnetic susceptibility measurements : Detect spin states influenced by thiocyanate bridging.
  • DFT calculations : Simulate vibrational spectra to corroborate experimental FT-IR/Raman data .

Environmental and Toxicological Research

Q. What advanced oxidation processes (AOPs) effectively degrade thiocyanate contaminants in wastewater?

  • Fenton’s reagent : Optimize H₂O₂/Fe²⁺ ratios for ·OH radical generation.
  • Photocatalysis : TiO₂/UV systems degrade SCN⁻ to SO₄²⁻ and NH₃.
  • Bioremediation : Use Thiobacillus spp. to enzymatically convert SCN⁻ to CO₂ and NH₃ .

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